1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone is a synthetic organic compound characterized by its unique structural features, including a fluorophenyl group and a pentamethylbenzyl sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: 4-Fluoroacetophenone and 2,3,4,5,6-pentamethylbenzyl chloride.
Step 1: Formation of the intermediate by reacting 4-fluoroacetophenone with a suitable sulfonylating agent (e.g., sulfonyl chloride) under basic conditions to introduce the sulfonyl group.
Step 2: Alkylation of the intermediate with 2,3,4,5,6-pentamethylbenzyl chloride in the presence of a strong base (e.g., sodium hydride) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting enzyme activity by interacting with the active site or allosteric sites.
Receptor Modulation: Modulating receptor activity by binding to specific receptor sites, influencing signal transduction pathways.
Pathway Involvement: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
- 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
- 1-(4-Methylphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
Uniqueness: 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FO3S/c1-13-14(2)16(4)20(17(5)15(13)3)12-26(24,25)11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHAGQRCZZKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.